molecular formula C11H15ClFNO B8133810 (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride

(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B8133810
M. Wt: 231.69 g/mol
InChI Key: BTPUGHCOEZKEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: It is used in the development of new pharmaceuticals, particularly those involving fluorinated compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

[4-(2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)10-6-13-5-8(10)7-14;/h1-4,8,10,13-14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPUGHCOEZKEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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